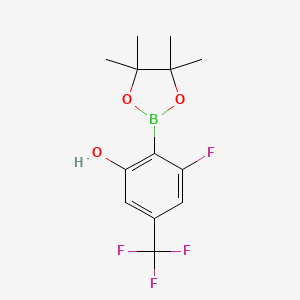![molecular formula C11H15BrN2O B13897060 2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
2-[3-(Azetidin-yl)propoxy]-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is a heterocyclic compound that contains both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Coupling with Pyridine: The azetidine derivative is then coupled with a brominated pyridine derivative using Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids.
Aza-Michael Addition: This reaction involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and NH-heterocycles.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and functionalized azetidine compounds.
Scientific Research Applications
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring is known to inhibit various enzymes, including human tryptase and chymase . The pyridine ring may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(azetidin-1-yl)propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Derivatives
Uniqueness
2-(3-(azetidin-1-yl)propoxy)-5-bromopyridine is unique due to the presence of both azetidine and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule allows for diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-[3-(azetidin-1-yl)propoxy]-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-2-7-14-5-1-6-14/h3-4,9H,1-2,5-8H2 |
InChI Key |
YNDFVBDWNVBANC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCCOC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
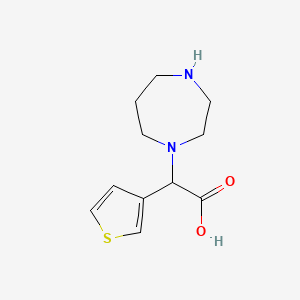
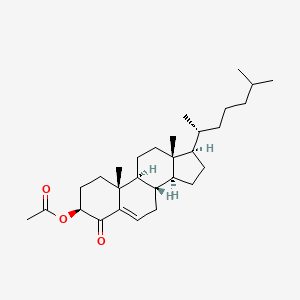
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
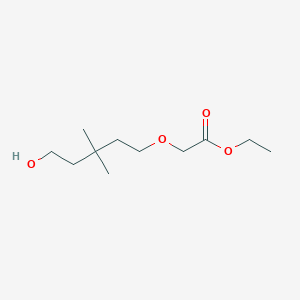
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
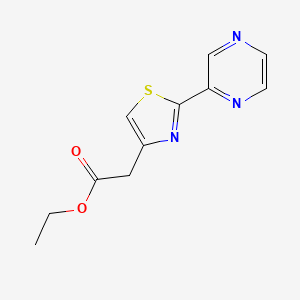
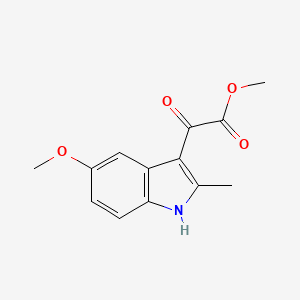
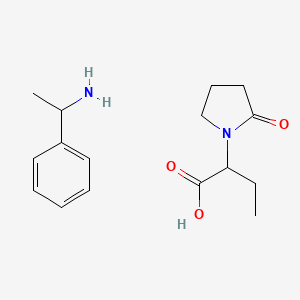
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)
![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)
